
1-(3-Methoxybenzyl)-5-aminobenzimidazole
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Description
1-(3-Methoxybenzyl)-5-aminobenzimidazole is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Numerous studies have highlighted the antibacterial efficacy of benzimidazole derivatives, including 1-(3-Methoxybenzyl)-5-aminobenzimidazole. This compound has been evaluated against various Gram-positive and Gram-negative bacteria:
- Mechanism of Action : The compound exhibits activity by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.
- Minimum Inhibitory Concentration (MIC) : Research indicates that compounds similar to this compound demonstrate MIC values ranging from 2 to 16 μg/ml against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (μg/ml) | Reference |
---|---|---|
Staphylococcus aureus | 2 | |
Escherichia coli | 4 | |
Pseudomonas aeruginosa | 8 |
Antifungal Activity
The antifungal properties of benzimidazole derivatives have also been extensively studied:
- Efficacy : Compounds similar to this compound have shown potent antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values often below 20 μg/ml .
- Comparison with Standards : These compounds frequently outperform traditional antifungal agents like fluconazole in laboratory settings.
Antiviral Activity
Emerging research suggests that benzimidazole derivatives may also possess antiviral properties:
- Target Viruses : Studies have indicated potential effectiveness against viruses such as the Bovine Viral Diarrhea Virus (BVDV) and Rotavirus.
- Mechanism : The proposed mechanism involves interference with viral replication processes, although specific pathways for this compound are still under investigation .
Anticancer Potential
The anticancer effects of benzimidazole derivatives have gained attention in recent years:
- Cell Lines Tested : Research has demonstrated that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers.
- IC50 Values : Some studies report IC50 values in the micromolar range for effective cell line inhibition, indicating a promising avenue for cancer treatment .
Case Studies and Research Findings
Several notable studies have documented the pharmacological activities of benzimidazole compounds:
- Study by Luo et al. (2021) : This comprehensive review highlighted the antimicrobial activities of various benzimidazole derivatives and their potential therapeutic applications in treating infections caused by resistant strains of bacteria and fungi .
- Research on Antiviral Activity : A study focused on the antiviral capabilities of benzimidazole derivatives against rotavirus revealed significant inhibition rates, suggesting further exploration into their use as antiviral agents .
Properties
CAS No. |
177843-59-3 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C15H15N3O/c1-19-13-4-2-3-11(7-13)9-18-10-17-14-8-12(16)5-6-15(14)18/h2-8,10H,9,16H2,1H3 |
InChI Key |
OBYDUTZXJBIYSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.